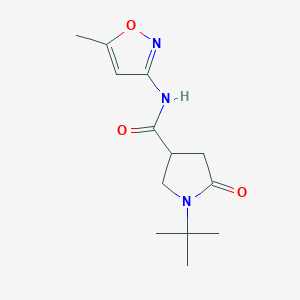
1-tert-butyl-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide, also known as A-84543, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the pyrrolidinecarboxamide class of compounds and has been found to have interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with the sigma-1 receptor. This interaction leads to a variety of downstream effects, including the modulation of ion channels and the release of neurotransmitters. This compound has also been found to have an effect on the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity and improve memory function. This compound has also been found to have an effect on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-tert-butyl-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation is that it has a relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.
Direcciones Futuras
There are several future directions for research on 1-tert-butyl-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease. Another area of research is the development of more efficient synthesis methods for this compound, which could lead to larger quantities of the compound being available for experimentation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for a variety of conditions.
Métodos De Síntesis
The synthesis of 1-tert-butyl-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of tert-butylacetoacetate with hydroxylamine to form the oxime, followed by cyclization with ethyl glyoxylate to form the isoxazole ring. The resulting compound is then reacted with pyrrolidine-2,5-dione to form the final product. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
1-tert-butyl-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. This compound has also been found to have potential as a treatment for neuropathic pain, as well as a possible therapeutic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
1-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-10(15-19-8)14-12(18)9-6-11(17)16(7-9)13(2,3)4/h5,9H,6-7H2,1-4H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGAPUFOFGYENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)

![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5407395.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)
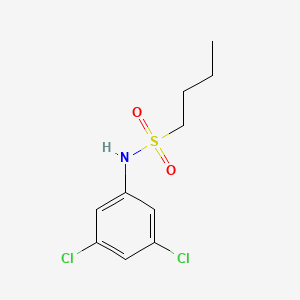
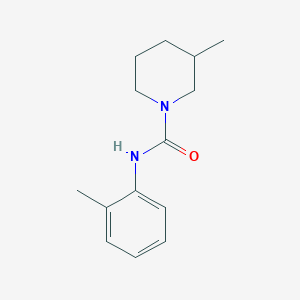
![7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)
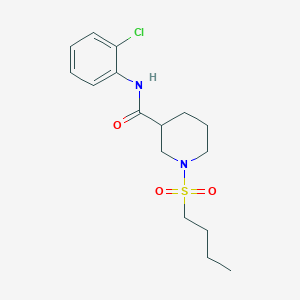

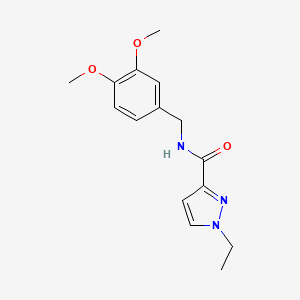
![ethyl 4-{[(diallylamino)carbonyl]amino}benzoate](/img/structure/B5407486.png)
